

An In-depth Technical Guide to the Stereochemistry and Anomers of D-Lyxofuranose

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Compound of Interest

Compound Name: **D-Lyxofuranose**

Cat. No.: **B1625174**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical features of **D-lyxofuranose**, with a particular focus on its anomeric forms. It details the structural characteristics that define this important monosaccharide and presents experimental methodologies for its characterization, catering to the needs of researchers in carbohydrate chemistry and drug discovery.

Core Stereochemistry of D-Lyxofuranose

D-Lyxofuranose is a pentose monosaccharide, meaning it is a sugar with five carbon atoms that exists in a five-membered ring structure known as a furanose ring. The "D" designation in its name indicates the configuration of the chiral center furthest from the anomeric carbon (C4 in the furanose form). In **D-lyxofuranose**, the hydroxyl group on C4 is on the same side as the exocyclic CH₂OH group in the Fischer projection of its open-chain form, D-lyxose.

The stereochemistry of the hydroxyl groups on the furanose ring is crucial for its chemical properties and biological activity. In **D-lyxofuranose**, the hydroxyl groups at C2 and C3 are on opposite sides of the ring relative to the hydroxyl group at C1 in the β -anomer. Specifically, the IUPAC name for β -**D-lyxofuranose** is (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. The stereochemistry at C2, C3, and C4 defines the "lyxo" configuration.

Anomers of D-Lyxofuranose: α and β Forms

The formation of the furanose ring from the open-chain form of D-lyxose creates a new chiral center at the anomeric carbon (C1). This results in the formation of two diastereomers known as anomers: **α -D-lyxofuranose** and **β -D-lyxofuranose**. These anomers differ only in the configuration of the hydroxyl group at C1.

- **α -D-Lyxofuranose:** In the α -anomer, the hydroxyl group at the anomeric carbon is on the opposite side of the ring from the CH₂OH group at C4. The IUPAC name for **α -D-lyxofuranose** is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.
- **β -D-Lyxofuranose:** In the β -anomer, the hydroxyl group at the anomeric carbon is on the same side of the ring as the CH₂OH group at C4.

In aqueous solution, D-lyxose exists in equilibrium with its various cyclic forms, including the α and β furanose and pyranose anomers. While the pyranose forms are generally more stable, the furanose forms are important intermediates and are found in various biologically significant molecules, such as nucleoside analogues. One study found that in an aqueous solution of D-lyxose, the α -anomer is the most populated species.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the anomers of **D-lyxofuranose**.

Property	α -D-Lyxofuranose	β -D-Lyxofuranose	Reference
Molecular Formula	C ₅ H ₁₀ O ₅	C ₅ H ₁₀ O ₅	
Molecular Weight	150.13 g/mol	150.13 g/mol	
CAS Number	25545-04-4	7687-39-0	
IUPAC Name	(2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol	(2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol	

Experimental Protocols for Anomer Characterization

The determination of the stereochemistry and the differentiation of anomers of **D-lyxofuranose** are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of carbohydrates in solution. The anomeric configuration can be determined by analyzing the coupling constants between protons on the furanose ring, particularly the coupling constant between H1 and H2 ($^3J(H1,H2)$).

Generalized Protocol for 1H NMR Analysis of **D-Lyxofuranose** Anomers:

- Sample Preparation: Dissolve a sample of D-lyxose in deuterium oxide (D_2O) to allow for mutarotation and to avoid the large solvent peak of water.
- Data Acquisition: Acquire a high-resolution 1H NMR spectrum. For complex spectra with overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to assign the proton signals. A more advanced technique, 1D FESTA (Fluorine-Edited Selective TOCSY Acquisition), can be used to obtain individual spectra of different anomers in a mixture, though this is more applicable to fluorinated sugar analogues.
- Spectral Analysis:
 - Anomeric Proton Chemical Shift: The chemical shift of the anomeric proton (H1) is typically downfield from the other sugar protons. In many furanoses, the anomeric proton of the α -anomer is shifted downfield relative to the β -anomer.
 - $^3J(H1,H2)$ Coupling Constant: The magnitude of the $^3J(H1,H2)$ coupling constant is diagnostic of the dihedral angle between H1 and H2, and thus the anomeric configuration.
 - For α -furanoses (1,2-cis relationship), the $^3J(H1,H2)$ coupling constant is typically in the range of 3–5 Hz.
 - For β -furanoses (1,2-trans relationship), the $^3J(H1,H2)$ coupling constant is generally smaller, around 0–2 Hz.

- NOE Spectroscopy: Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons. For **D-lyxofuranose**, NOE correlations between H1 and other protons on the ring can help to confirm the anomeric configuration and the overall conformation of the furanose ring.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the furanose ring.

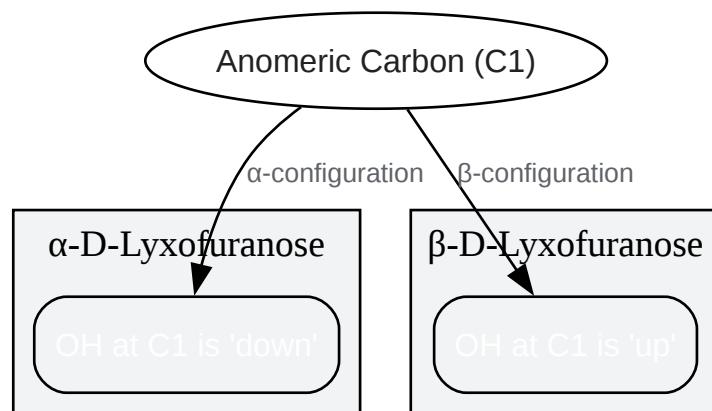
Generalized Workflow for X-ray Crystallography of **D-Lyxofuranose** Derivatives:

- Crystal Growth: Grow single crystals of a **D-lyxofuranose** derivative suitable for X-ray diffraction. Obtaining crystals of the underivatized sugar can be challenging.
- Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
- Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
- Structural Analysis: Analyze the resulting structure to determine the precise stereochemistry at each chiral center, the conformation of the furanose ring (e.g., envelope or twist conformation), and the packing of the molecules in the crystal lattice. While no crystal structure for underivatized **D-lyxofuranose** is readily available, the structure of a derivative has been determined, confirming the configuration at C5.

Visualizations

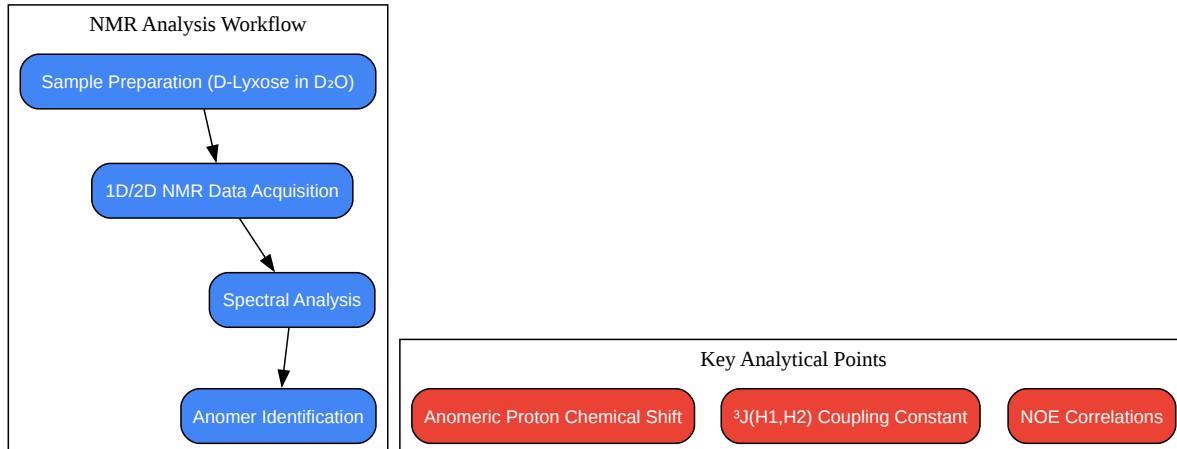
The following diagrams illustrate the key structures and relationships discussed in this guide.

Caption: Equilibrium between the open-chain and furanose forms of D-Lyxose.



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Caption: Relationship between the anomeric carbon and the two anomers.



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Caption: Workflow for the NMR-based identification of **D-Lyxofuranose** anomers.

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